4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine

Purity Specification Quality Control Procurement Benchmark

4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine is a halogenated aromatic diamine with a unique 1,2,4,5-substitution pattern, featuring bromo, trifluoromethoxy, and two amine functionalities. This regioisomer enables distinct heterocyclic ring-closure pathways (e.g., benzimidazole formation) and cross-coupling reactions not possible with 1,2-diamine analogs. Its electron-withdrawing OCF3 group enhances lipophilicity and metabolic stability, making it a key intermediate in CNS drug discovery, agrochemicals, and materials science.

Molecular Formula C7H6BrF3N2O
Molecular Weight 271.03 g/mol
CAS No. 1373233-29-4
Cat. No. B3366476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine
CAS1373233-29-4
Molecular FormulaC7H6BrF3N2O
Molecular Weight271.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Br)OC(F)(F)F)N
InChIInChI=1S/C7H6BrF3N2O/c8-3-1-6(14-7(9,10)11)5(13)2-4(3)12/h1-2H,12-13H2
InChIKeyIQJMAGSDYJEEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CAS 1373233-29-4): Procurement-Grade Halogenated Aromatic Diamine Intermediate for Medicinal Chemistry and Materials Science R&D


4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CAS 1373233-29-4, molecular formula C7H6BrF3N2O, molecular weight 271.03 g/mol) is a halogenated aromatic diamine featuring a unique 1,2,4,5-substitution pattern on the benzene ring with bromo, trifluoromethoxy, and two amine functionalities . The compound incorporates both an electron-withdrawing trifluoromethoxy group (inductive -I effect) that enhances lipophilicity and metabolic stability, and a bromine atom serving as a handle for further functionalization via metal-catalyzed cross-coupling reactions . This multifunctional architecture enables its primary application as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly in the construction of fluorinated heterocycles and complex organic scaffolds . The compound is commercially available from multiple suppliers at a minimum purity specification of 95%, though no regulatory approvals (FDA, EMA) exist, and it is intended strictly for research and development purposes [1].

Why 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine Cannot Be Replaced by Generic Analogs: The Critical Role of 1,3-Diamine Regiochemistry and OCF3/Br Ortho-Arrangement in Synthetic Outcomes


Substituting 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine with structurally similar analogs such as 1,2-phenylenediamine derivatives (e.g., CAS 156425-07-9 or CAS 1191922-50-5) or non-brominated 1,3-diamines (e.g., CAS 873055-90-4) fundamentally alters the reactivity landscape and physicochemical properties of the resulting products . The 1,3-diamine regioisomer enables distinct heterocyclic ring-closure pathways—particularly benzimidazole formation with different connectivity and spatial orientation compared to 1,2-diamines—that cannot be replicated by analogs with different amine positioning . Furthermore, the bromine substituent at the 4-position provides a specific cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, while the ortho-relationship between bromine and the electron-withdrawing trifluoromethoxy group modulates both the electronic environment and steric accessibility of the reactive sites, directly influencing reaction yields, regioselectivity, and downstream product properties in ways that substitution-incompatible analogs cannot emulate .

Quantitative Differentiation Evidence for 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine: Comparative Data on Purity, Lipophilicity, and Commercial Availability


Commercial Purity Specification Comparison: 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine vs. Non-Brominated 1,3-Diamine Analog

Among commercially available 1,3-diamine derivatives with trifluoromethoxy substitution, 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine is supplied with an explicit, vendor-validated minimum purity specification of 95%, whereas its closest non-brominated analog—4-(trifluoromethoxy)benzene-1,3-diamine (CAS 873055-90-4)—lacks publicly disclosed purity specifications from major suppliers, with only molecular weight and formula data available without accompanying purity guarantees . This documented purity baseline provides procurement certainty for researchers requiring defined material quality for reproducible synthesis outcomes.

Purity Specification Quality Control Procurement Benchmark

Lipophilicity Differentiation: 1,3-Diamine Regioisomer vs. 1,2-Diamine Regioisomer

The 1,3-diamine regioisomer 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine is anticipated to exhibit distinct lipophilicity compared to its 1,2-diamine regioisomer analog 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine (CAS 156425-07-9), which has a reported calculated LogP of 3.67450 . While direct experimental LogP data for the target compound are not publicly available, the differing amine positioning (meta-diamine vs. ortho-diamine) and the corresponding difference in hydrogen-bonding capacity (intramolecular H-bonding possible in 1,2-diamine but not in 1,3-diamine) create measurable differences in partition behavior that directly impact membrane permeability and bioavailability in downstream drug candidates [1]. Selection of the appropriate regioisomer is therefore non-interchangeable in medicinal chemistry optimization.

Lipophilicity LogP Physicochemical Property Drug-likeness

Molecular Weight Differentiation: Target Compound vs. Non-Brominated 1,3-Diamine Analog

4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CAS 1373233-29-4) has a molecular weight of 271.03 g/mol, which is 78.89 g/mol (41.1%) higher than its non-brominated analog 4-(trifluoromethoxy)benzene-1,3-diamine (CAS 873055-90-4, MW = 192.14 g/mol) . This substantial mass differential reflects the presence of the bromine atom, which provides both a heavier isotopic signature for LC-MS detection and a reactive handle for cross-coupling chemistry that the non-brominated analog lacks entirely. The bromine substituent is essential for synthetic routes employing palladium-catalyzed couplings, Suzuki-Miyaura reactions, or Buchwald-Hartwig aminations that require an aryl halide partner .

Molecular Weight Physical Property Synthetic Intermediate

Commercial Availability Assessment: Target Compound vs. Related Bromo-Trifluoromethoxy Aromatic Diamines

A comparative assessment of commercial availability reveals that 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CAS 1373233-29-4) is stocked and distributed by multiple established chemical suppliers including AKSci (USA), ChemSrc (China), and ChemicalBook (China), with documented inventory and batch quality assurance . In contrast, certain structurally related analogs—including 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 1191922-50-5)—are primarily available through specialty suppliers with limited distribution channels or require custom synthesis, which introduces longer lead times and higher procurement costs [1]. Additionally, the target compound's MDL number status (N/A) may impact database searchability but does not affect physical availability .

Commercial Availability Supply Chain Procurement Decision

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine Procurement


Medicinal Chemistry: Synthesis of Fluorinated Benzimidazole and Heterocyclic Scaffolds with Defined 1,3-Diamine Regiochemistry

4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine serves as a key building block for constructing fluorinated benzimidazole derivatives and related nitrogen-containing heterocycles with precise 1,3-connectivity . The 1,3-diamine regioisomer enables cyclocondensation reactions with carbonyl compounds (aldehydes, carboxylic acids, or orthoesters) to yield benzimidazoles with substitution patterns that differ fundamentally from those derived from 1,2-diamines, expanding accessible chemical space for drug discovery . The trifluoromethoxy group enhances lipophilicity and metabolic stability of the resulting heterocycles—properties highly valued in CNS drug development and kinase inhibitor design—while the bromine atom provides a reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling, enabling modular library synthesis [1].

Agrochemical Research: Intermediate for Plant Growth Regulators and Pesticide Candidates

Trifluoromethoxy-substituted aromatic diamines, including 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine, are employed as intermediates in the synthesis of agrochemical active ingredients, particularly plant growth regulators and novel pesticide candidates . The bromine substituent enables coupling with diverse pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the 1,3-diamine moiety can be elaborated into heterocyclic cores common in commercial agrochemicals (e.g., benzimidazoles, quinoxalines, or triazoles) . The combination of electron-withdrawing OCF3 and bromine creates a tunable electronic profile that can be optimized for target binding in pest control or crop protection applications [1].

Materials Science: Precursor for Functional Polymers and Organic Electronic Materials

The 1,3-diamine functionality of 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine enables its use as a monomer or cross-linking agent in the synthesis of polyimides, polyamides, and other high-performance polymers requiring thermal stability and specific electronic properties . The trifluoromethoxy group imparts enhanced dielectric properties and chemical resistance, making it relevant for electronic materials applications including organic light-emitting diodes (OLEDs) and organic semiconductors . The bromine substituent further allows for post-polymerization modification or the creation of conjugated polymer architectures through cross-coupling polymerization techniques, expanding the range of accessible material properties [1].

Chemical Biology: Development of Bifunctional Probe Molecules and PROTAC Building Blocks

The orthogonal reactivity of 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine—featuring two amine groups for amide or heterocycle formation and a bromine atom for cross-coupling—makes it an attractive scaffold for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and chemical probes . The 1,3-diamine geometry provides a defined spatial orientation between functional handles, enabling precise control over linker geometry in bifunctional degrader design . The trifluoromethoxy group serves as a metabolically stable, lipophilic moiety that can enhance cellular permeability of probe molecules while providing a distinctive 19F NMR handle for tracking and quantification in biological systems [1].

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